2-(4-Tert-butylphenoxy)-3-(trifluoromethyl)quinoxaline
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinoxaline ring system, followed by the introduction of the tert-butylphenoxy and trifluoromethyl groups. The quinoxaline ring could be synthesized through the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound . The tert-butylphenoxy and trifluoromethyl groups could be introduced through appropriate substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoxaline ring, which is aromatic and planar. The tert-butylphenoxy group would add steric bulk and could influence the compound’s interactions with other molecules. The trifluoromethyl group is electron-withdrawing and could influence the electronic properties of the quinoxaline ring .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the quinoxaline ring, the tert-butylphenoxy group, and the trifluoromethyl group. The quinoxaline ring could undergo electrophilic substitution reactions. The trifluoromethyl group could potentially undergo reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic quinoxaline ring could contribute to its stability and solubility. The tert-butylphenoxy group could increase its hydrophobicity, while the trifluoromethyl group could increase its polarity .Scientific Research Applications
Catalytic Applications
Research by Imamoto et al. (2012) introduced enantiomers of 2,3-bis(tert-butylmethylphosphino)quinoxaline and related ligands, demonstrating their effectiveness in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This work showcased the potential of quinoxaline derivatives in synthesizing chiral pharmaceutical ingredients, highlighting their catalytic utility in organic synthesis (Imamoto et al., 2012).
Material Science and Electropolymerization
Berridge et al. (2007) studied the electropolymerization of a new terthiophene containing a dithiinoquinoxaline unit, focusing on its electrochromic properties. The polymer exhibited fast switching speeds and distinct color changes, indicating its potential in electrochromic devices (Berridge et al., 2007).
Organic Synthesis and Fluorescence
Rajalakshmi and Palanisami (2020) explored Y-shaped tri-fluoromethyl substituted quinoxaline derivatives for their optical and morphological properties. Their findings on solvatochromism, Stoke’s shifts, and aggregation-induced emission (AIE) provide insights into the design of materials for optoelectronic applications (Rajalakshmi & Palanisami, 2020).
Antiproliferative Activity
Arojojoye et al. (2020) reported the synthesis and evaluation of Au(III) complexes with 2,3-bis(tert-butylmethylphosphino)quinoxaline ligands for antiproliferative activity. This work underlines the potential of quinoxaline derivatives in medicinal chemistry, particularly in the development of novel anticancer drugs (Arojojoye et al., 2020).
Fluorescence Derivatization
Yamaguchi et al. (1987) developed a highly sensitive fluorescence derivatization reagent based on a quinoxaline derivative for the analysis of alcohols in high-performance liquid chromatography (HPLC), showcasing the analytical applications of quinoxaline compounds (Yamaguchi et al., 1987).
Mechanism of Action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets. The tert-butylphenoxy and trifluoromethyl groups could influence these interactions .
Future Directions
The study and application of quinoxaline derivatives is a field of ongoing research, particularly in the development of new pharmaceuticals. The unique properties of the tert-butylphenoxy and trifluoromethyl groups could make “2-(4-Tert-butylphenoxy)-3-(trifluoromethyl)quinoxaline” a compound of interest in future studies .
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-3-(trifluoromethyl)quinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O/c1-18(2,3)12-8-10-13(11-9-12)25-17-16(19(20,21)22)23-14-6-4-5-7-15(14)24-17/h4-11H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRGRPAFVBACCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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